![molecular formula C17H18O2 B12437977 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone CAS No. 887575-37-3](/img/structure/B12437977.png)
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl ring substituted with a phenoxy group, which in turn is substituted with methyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-(3-Methyl-5-ethyl-phenoxy)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group onto the aromatic ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The phenoxy and ethanone groups can participate in various chemical interactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-propanone: Similar structure with a propanone group instead of ethanone.
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-butanone: Contains a butanone group.
1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-pentanone: Contains a pentanone group.
Uniqueness: 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
887575-37-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[4-(3-ethyl-5-methylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3 |
InChI Key |
MKZSLGHLADHZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


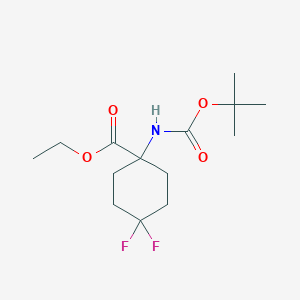
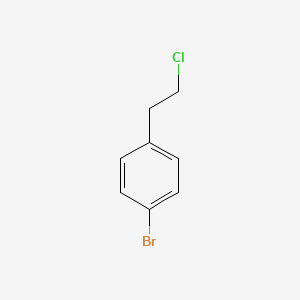
![7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)
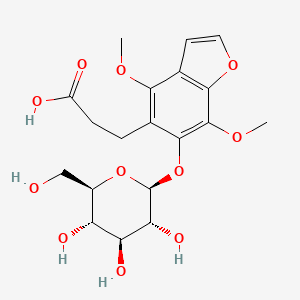
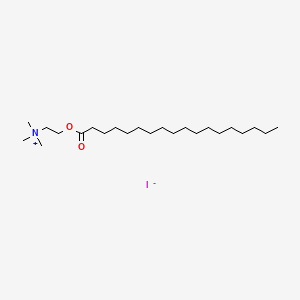
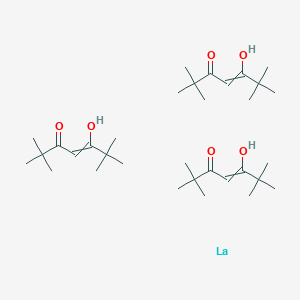
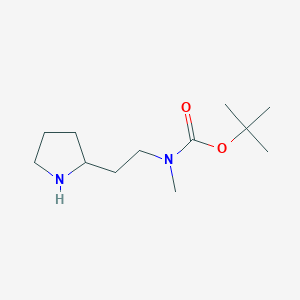
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
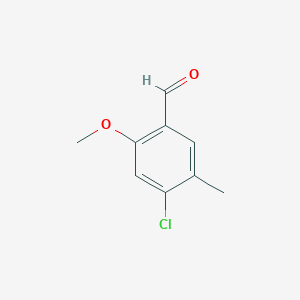
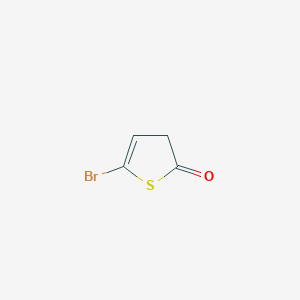

![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
